2-Acetyl-4-fluorobenzaldehyde
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Overview
Description
2-Acetyl-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H7FO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with an acetyl group at the second position and a fluorine atom at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction, where 4-fluorobenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide. The reaction typically occurs at room temperature or under mild heating conditions to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and selectivity of the reaction, reducing reaction times and improving yields .
Chemical Reactions Analysis
Types of Reactions: 2-Acetyl-4-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-acetyl-4-fluorobenzoic acid.
Reduction: Formation of 2-acetyl-4-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetyl-4-fluorobenzaldehyde involves its interaction with various molecular targets. The presence of the fluorine atom and the acetyl group influences its reactivity and binding affinity to specific enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various adducts and intermediates. These interactions can modulate biological pathways and exert specific effects depending on the context of its application .
Comparison with Similar Compounds
- 2-Fluorobenzaldehyde
- 4-Fluorobenzaldehyde
- 2-Acetylbenzaldehyde
Comparison: 2-Acetyl-4-fluorobenzaldehyde is unique due to the simultaneous presence of both the acetyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and specific binding interactions, which are not observed in its individual analogs .
Properties
Molecular Formula |
C9H7FO2 |
---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
2-acetyl-4-fluorobenzaldehyde |
InChI |
InChI=1S/C9H7FO2/c1-6(12)9-4-8(10)3-2-7(9)5-11/h2-5H,1H3 |
InChI Key |
HGOUTXHNZPTZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
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